2-(4-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-(4-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an ethoxyphenyl group attached to the thiazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors One common method involves the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone This intermediate is then cyclized using a suitable dehydrating agent, such as phosphorus oxychloride, to yield the thiazole ring
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the thiazole ring or the ethoxy group, resulting in the formation of various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation: 4-Ethoxybenzaldehyde, 4-ethoxybenzoic acid.
Reduction: Reduced thiazole derivatives, ethoxyphenyl derivatives.
Substitution: Halogenated thiazole derivatives, amino-substituted thiazole derivatives.
Scientific Research Applications
2-(4-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the thiazole ring allows for strong binding interactions with various biomolecules, contributing to its biological activity.
Comparison with Similar Compounds
- 2-Phenyl-1,3-thiazole-4-carboxylic acid
- 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid
- 2-(4-Chlorophenyl)-1,3-thiazole-4-carboxylic acid
Comparison: 2-(4-Ethoxyphenyl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity. Compared to its analogs, the ethoxy group may enhance its ability to penetrate biological membranes, making it a more effective compound in certain applications.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-2-16-9-5-3-8(4-6-9)11-13-10(7-17-11)12(14)15/h3-7H,2H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHYXMCSEALDNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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